

Application Note: Quantification of Saroglitazar in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Reglitazar	
Cat. No.:	B1679258	Get Quote

Introduction

Saroglitazar, also sometimes referred to by other developmental or less common names, is a dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] Accurate quantification of Saroglitazar in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Saroglitazar in human plasma samples. The method is suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

This section provides a detailed protocol for the quantification of Saroglitazar in human plasma.

Materials and Reagents

- · Saroglitazar reference standard
- Glimepiride (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Diethyl ether (HPLC grade)



- Ammonium acetate (AR grade)
- Trifluoroacetic acid (TFA)
- Purified water
- Human plasma (K2EDTA as anticoagulant)

Instrumentation

- Liquid Chromatograph: Shimadzu HPLC system or equivalent
- Mass Spectrometer: MDS Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with a TurbolonSpray interface.[3]
- Analytical Column: ACE-5, C18 (4.6 x 100 mm, 5 μm)[4]

Sample Preparation: Liquid-Liquid Extraction

- Pipette 1.0 mL of human plasma into a clean centrifuge tube.[1]
- · Add the internal standard, Glimepiride.
- Add a mixture of diethyl ether and dichloromethane (80:20, v/v) as the extraction solvent.
- Vortex the mixture for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase.
- Inject the sample into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:



Parameter	Value
Column	ACE-5, C18 (4.6 x 100 mm)
Mobile Phase A	Ammonium acetate buffer with trifluoroacetic acid in purified water
Mobile Phase B	Acetonitrile
Flow Rate	Gradient
Injection Volume	10 μL
Column Temperature	40°C
Run Time	10 minutes

Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI)
Interface	TurbolonSpray
Temperature	550 °C
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Saroglitazar)	m/z 440.2 → m/z 366.0 and m/z 440.2 → m/z 183.1
MRM Transition (Glimepiride - IS)	m/z 491.3 → m/z 352.0

Quantitative Data Summary

The bioanalytical method was validated in accordance with the US Food and Drug Administration (FDA) Guidance for Bioanalytical Method Validation. The following table summarizes the key validation parameters.

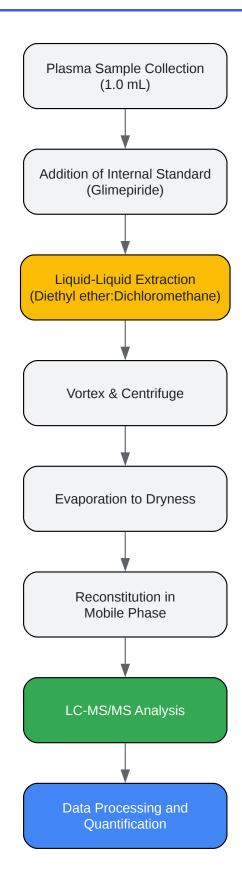


Validation Parameter	Result
Linearity Range	0.2 - 500 ng/mL
Lower Limit of Quantification (LLOQ)	0.2 ng/mL
Inter-batch Precision (%CV)	5.04 - 8.06%
Intra-batch Precision (%CV)	1.53 - 7.68%
Inter-batch Accuracy (Bias)	-7.51 to 1.15%
Intra-batch Accuracy (Bias)	-11.21 to -3.25%
Retention Time (Saroglitazar)	4.52 min
Retention Time (Glimepiride - IS)	2.57 min

Experimental Workflow Diagram

The following diagram illustrates the workflow for the quantification of Saroglitazar in plasma samples.





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Caption: Workflow for Saroglitazar quantification in plasma.



Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Saroglitazar in human plasma. The method has been successfully validated and is suitable for supporting pharmacokinetic and other clinical studies of Saroglitazar.

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- To cite this document: BenchChem. [Application Note: Quantification of Saroglitazar in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679258#analytical-methods-for-quantifying-reglitazar-in-plasma-samples]

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